molecular formula C6H7ClN2O3 B1529051 6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride CAS No. 1803601-59-3

6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride

Cat. No. B1529051
M. Wt: 190.58 g/mol
InChI Key: BFOOSBATZHKDME-UHFFFAOYSA-N
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Description

6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride, also known as AHPC, is a compound that has been of interest to researchers due to its potential applications in various fields of research and industry. It is a chelating ligand exhibiting potential complexing ability (via N,O-chelation or N,O,O-chelation) .


Molecular Structure Analysis

The molecular formula of 6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride is C6H7ClN2O3 . Its average mass is 190.584 Da and its monoisotopic mass is 190.014526 Da .

Scientific Research Applications

Synthesis of Potential Anticancer Agents

6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride has been investigated for its role in the synthesis of potential anticancer agents. Specifically, its derivatives, through catalytic hydrogenation and reactions with alpha-halo ketones, have shown effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple et al., 1983).

Antibacterial Activity

This compound's derivatives have been synthesized and evaluated for their antibacterial activity. The creation of various analogues through reactions with cyclic amines has led to compounds more active than existing antibacterial agents, warranting further biological study (Egawa et al., 1984).

Ligand for Lanthanide Complexation

Research has explored the synthesis of mono-, bis-, and tris-tridentate ligands based on derivatives of 6-Amino-5-hydroxypyridine-2-carboxylic acid for complexation with lanthanide(III) cations. These studies highlight its utility in creating new materials for scientific and industrial applications (Charbonnière et al., 2001).

Construction of Lanthanide-Organic Frameworks

The compound has also been instrumental in constructing novel lanthanide-organic coordination polymeric networks. These frameworks exhibit unique architectures and could be significant for developing new materials with potential applications in catalysis, separation, and storage (Liu et al., 2009).

Metal Ion Binding Studies

Studies on the binary complexes of related compounds with metal ions have provided insights into their potential for removing toxic metals from biological systems, highlighting their importance in environmental science and toxicology (Saladini et al., 2002).

properties

IUPAC Name

6-amino-5-hydroxypyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.ClH/c7-5-4(9)2-1-3(8-5)6(10)11;/h1-2,9H,(H2,7,8)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOOSBATZHKDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride

CAS RN

1803601-59-3
Record name 2-Pyridinecarboxylic acid, 6-amino-5-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803601-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-amino-5-hydroxypyridine-2-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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